3-Amino-7-methyl-1H-indazole
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Overview
Description
3-Amino-7-methyl-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are found in various natural products and pharmaceuticals. The presence of an amino group at the 3-position and a methyl group at the 7-position of the indazole ring imparts unique chemical properties to this compound, making it a subject of interest in medicinal chemistry and drug development.
Mechanism of Action
Target of Action
3-Amino-7-methyl-1H-indazole is a derivative of indazole, a heterocyclic compound that has been shown to have various biological activities Indazole derivatives have been reported to exhibit promising inhibitory effects against human cancer cell lines .
Mode of Action
It has been demonstrated that the 1h-indazole-3-amine structure, which is present in this compound, is an effective hinge-binding fragment . In the case of Linifanib, a drug containing a similar structure, it binds effectively with the hinge region of tyrosine kinase . This interaction could potentially lead to the inhibition of tyrosine kinase, thereby affecting cell signaling pathways and exhibiting antitumor activity.
Biochemical Pathways
Indazole derivatives have been shown to affect apoptosis and cell cycle possibly by inhibiting bcl2 family members and the p53/mdm2 pathway in a concentration-dependent manner . These pathways play crucial roles in cell proliferation and survival, and their disruption can lead to cell death, which is a desirable outcome in the treatment of cancer.
Result of Action
Indazole derivatives have been shown to exhibit promising inhibitory effects against human cancer cell lines . For example, one indazole derivative exhibited a promising inhibitory effect against the K562 cell line with an IC50 value of 5.15 µM .
Biochemical Analysis
Biochemical Properties
Indazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and functional groups present in the indazole derivative .
Cellular Effects
3-Amino-7-methyl-1H-indazole has been found to exhibit antitumor activity against certain cancer cell lines . It affects apoptosis and cell cycle possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner . This suggests that this compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It has been suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-7-methyl-1H-indazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-methyl-3-nitroaniline with hydrazine hydrate in the presence of a catalyst can lead to the formation of this compound. The reaction typically requires heating and may be carried out in a solvent such as ethanol or acetic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced catalysts, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Amino-7-methyl-1H-indazole can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: Electrophilic substitution reactions can occur at the indazole ring, particularly at the 1-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be employed under acidic or basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to amino derivatives.
Substitution: Formation of halogenated or sulfonated indazole derivatives.
Scientific Research Applications
3-Amino-7-methyl-1H-indazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
3-Amino-1H-indazole: Lacks the methyl group at the 7-position.
7-Methyl-1H-indazole: Lacks the amino group at the 3-position.
3-Nitro-7-methyl-1H-indazole: Contains a nitro group instead of an amino group at the 3-position.
Uniqueness
3-Amino-7-methyl-1H-indazole is unique due to the presence of both the amino group at the 3-position and the methyl group at the 7-position. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
7-methyl-1H-indazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-5-3-2-4-6-7(5)10-11-8(6)9/h2-4H,1H3,(H3,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYTHNNWTAZPKPW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=NN2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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